(E)-3-(2-chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O2/c19-14-4-2-1-3-12(14)5-6-16(25)24-10-13(11-24)18-22-17(23-26-18)15-9-20-7-8-21-15/h1-9,13H,10-11H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLXHTSEQZGXNE-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a derivative of oxadiazole and pyrazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

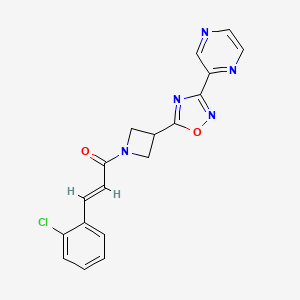

The compound features a complex structure that includes:

- A chlorophenyl group

- A pyrazinyl moiety

- An oxadiazol ring

- An azetidine ring

This structural diversity is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities associated with oxadiazole derivatives are well-documented. Compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of pharmacological properties including:

- Anticancer

- Antibacterial

- Antifungal

- Antiviral

- Anti-inflammatory

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study reported that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 12.8 µM to 99.2 µM against multiple human cancer types such as HeLa and CaCo-2 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antibacterial and Antifungal Properties

Oxadiazole derivatives have also been evaluated for their antibacterial and antifungal activities. A recent study highlighted that compounds with oxadiazole rings demonstrated significant inhibition against both bacterial and fungal strains, suggesting their potential as broad-spectrum antimicrobial agents .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many oxadiazole compounds inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases .

- Interaction with Receptors : Some derivatives exhibit affinity for various receptors involved in neurotransmission and inflammation.

- Induction of Oxidative Stress : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of a related oxadiazole derivative, researchers found that the compound caused significant growth inhibition in HeLa cells with an IC50 value of approximately 45 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial properties revealed that a pyrazine-containing oxadiazole derivative exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This highlights the compound's potential as a therapeutic agent against resistant strains.

Data Tables

| Biological Activity | IC50 Values (µM) | Target Organisms/Cell Lines |

|---|---|---|

| Anticancer | 12.8 - 99.2 | HeLa, CaCo-2 |

| Antibacterial | <50 | Staphylococcus aureus |

| Antifungal | <50 | Candida albicans |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:

The compound has been investigated for its potential anti-inflammatory , anticancer , and antimicrobial properties. Research suggests that chalcones can modulate various biological pathways, making them suitable candidates for drug development.

Case Study: Anticancer Activity

A study on related chalcone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. These findings indicate that compounds similar to (E)-3-(2-chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one may exhibit comparable activities due to structural similarities .

Biological Studies

Cellular Pathway Investigations:

This compound is utilized in biological assays to explore its effects on cellular signaling pathways. It may interact with specific receptors or enzymes, influencing processes such as apoptosis and cell proliferation.

Chemical Synthesis

Intermediate in Synthesis:

The compound serves as an important intermediate in the synthesis of more complex molecules with therapeutic applications. Its unique structure allows for further modifications, leading to the development of novel pharmacological agents.

Synthetic Routes

The synthesis typically involves:

- Aldol condensation between 2-chlorobenzaldehyde and pyrazin derivatives.

- Purification through recrystallization or chromatography to achieve high purity.

Industrial Applications

Material Development:

In industrial settings, this compound may be explored for developing new materials or as a precursor in synthesizing valuable compounds.

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares key features with other chlorophenyl-containing heterocycles reported in the literature:

Key Observations :

- Chlorophenyl Groups : The 2-chlorophenyl substituent in the target compound is a common feature in antimicrobial agents (e.g., ). Its meta/para positioning affects steric and electronic interactions with biological targets.

- Heterocyclic Cores : The azetidine-oxadiazole-pyrazine triad in the target compound is distinct from triazole- or imidazole-based analogs. This may enhance metabolic stability compared to triazole derivatives .

- Enone Linkers: The α,β-unsaturated ketone in the target compound and ’s (Z)-enone system could facilitate Michael addition reactions with cysteine residues in enzymes, a mechanism seen in kinase inhibitors .

Pharmacological and Physicochemical Comparisons

Bioactivity

- Antimicrobial Potential: The target compound’s pyrazine and oxadiazole moieties are associated with iron chelation and biofilm disruption, similar to ferroptosis-inducing compounds ().

- Selectivity : Unlike ferroptosis inducers (e.g., erastin), which target system $ x_c^- $, the azetidine-oxadiazole core may confer selectivity toward bacterial or fungal enzymes, as seen in triazole derivatives ().

Q & A

Q. What synthetic methodologies are effective for preparing this compound?

The compound can be synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate to form heterocyclic rings. Key steps include:

- Condensation of substituted propenones with azetidine derivatives.

- Cyclization using hydrazine hydrate to form 1,2,4-oxadiazole rings. Structural confirmation is achieved via ¹H NMR, IR, and mass spectrometry , focusing on carbonyl (C=O) stretches (~1650–1700 cm⁻¹ in IR) and aromatic/heterocyclic proton environments in NMR .

Q. How is the compound purified and validated post-synthesis?

- Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/methanol mixtures) are standard methods.

- Purity is assessed via HPLC (>95% purity threshold) or TLC (Rf consistency). Spectral data should align with analogous pyrazoline/oxadiazole derivatives .

Q. What spectroscopic techniques are critical for structural characterization?

- ¹H NMR : Identifies proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- IR Spectroscopy : Confirms C=O (chalcone moiety, ~1660 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What preliminary biological assays are recommended?

- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.

- Antimicrobial screening (MIC determination against Gram-positive/negative bacteria). Include positive controls (e.g., ciprofloxacin) and dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

- Single-crystal X-ray diffraction determines bond lengths/angles (e.g., oxadiazole C–N bond ~1.30 Å, azetidine ring puckering).

- Hydrogen-bonding networks (N–H···O/S interactions) are analyzed using Mercury software to map crystal packing .

Q. How to address contradictions in biological activity data?

- Assay Optimization : Validate buffer pH, temperature, and co-solvents (e.g., DMSO ≤1% to avoid cytotoxicity).

- Off-target profiling : Use SPR (Surface Plasmon Resonance) or thermal shift assays to confirm target engagement.

- Compare with structurally related analogs (e.g., pyrazine vs. pyridine substitutions) to isolate pharmacophore contributions .

Q. What computational strategies predict target interactions?

- Molecular Docking : Use MOE (Molecular Operating Environment) with PDB structures (e.g., kinase targets: PDB ID 1ATP).

- MD Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns) and free energy calculations (MM-PBSA) .

Q. How to design analogs for improved pharmacokinetics?

- Bioisosteric replacement : Replace the 2-chlorophenyl group with trifluoromethyl or methoxy groups to enhance lipophilicity.

- Prodrug strategies : Introduce ester groups on the azetidine ring to improve solubility .

Q. How to resolve overlapping signals in complex NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.